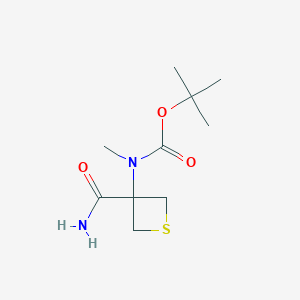
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is a chemical compound with a unique structure that includes a thietan ring, a carbamate group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can provide insights into biochemical processes and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate
- tert-Butyl N-(3-carbamoylthietan-3-yl)-N-ethyl-carbamate
Uniqueness
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C10H18N2O3S |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
tert-butyl N-(3-carbamoylthietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(14)12(4)10(7(11)13)5-16-6-10/h5-6H2,1-4H3,(H2,11,13) |
Clave InChI |
VMFRJETZDBFPGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


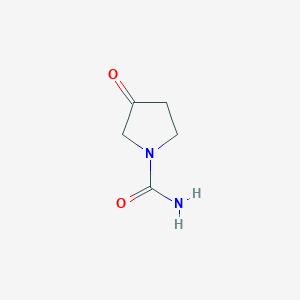

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
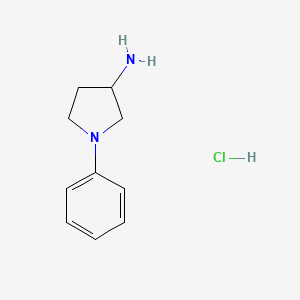
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
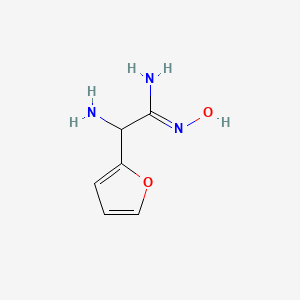
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)
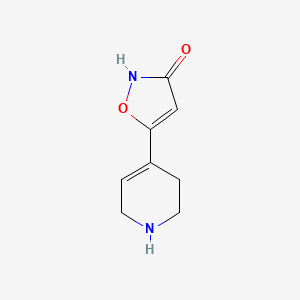
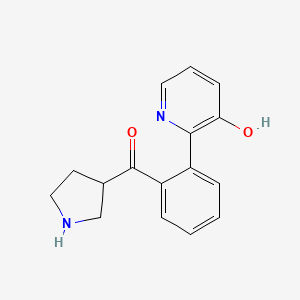
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
